(R)-Didemethyl Citalopram Hydrochloride is a chemical compound recognized as a metabolite of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. The molecular formula for (R)-Didemethyl Citalopram Hydrochloride is , with a molecular weight of approximately 332.81 g/mol. This compound is classified under antidepressants and is involved in various neurological applications, including studies related to serotonin (5-HT) receptors, neurotransmission, and psychiatric disorders such as schizophrenia and addiction .
The synthesis of (R)-Didemethyl Citalopram Hydrochloride typically involves several steps starting from the parent compound, Citalopram. The key methods include:
The synthesis can be optimized for higher yields and purity through advanced techniques such as continuous flow reactors and chromatographic purification methods. The industrial production often emphasizes cost-effectiveness while maintaining the quality of the final product.
(R)-Didemethyl Citalopram Hydrochloride possesses a chiral center, which contributes to its pharmacological properties. Its structure can be represented by the following identifiers:
NCCC[C@@]1(C2=CC=C(F)C=C2)C3=CC=C(C#N)C=C3CO1.Cl
InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m1./s1
The accurate mass of (R)-Didemethyl Citalopram Hydrochloride is 332.11 g/mol, highlighting its precise molecular composition essential for analytical purposes .
(R)-Didemethyl Citalopram Hydrochloride can undergo various chemical reactions typical of amines and alcohols:
These reactions are crucial for understanding its metabolic pathways and potential interactions within biological systems. For instance, oxidation may lead to different metabolites that could influence its pharmacological activity .
(R)-Didemethyl Citalopram Hydrochloride primarily functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism is essential for alleviating symptoms associated with depression and anxiety disorders. The compound's action involves interaction with the serotonin transporter (solute carrier family 6 member 4), which plays a critical role in serotonin neurotransmission.
(R)-Didemethyl Citalopram Hydrochloride appears as a pale yellow thick oil. It has a high purity level (>95%) when produced under controlled laboratory conditions.
The compound exhibits significant biological activity primarily as an antidepressant. Its stability is influenced by storage conditions, typically requiring refrigeration at +4°C to maintain efficacy over time .
(R)-Didemethyl Citalopram Hydrochloride is utilized in various scientific applications:
The unique stereochemistry of (R)-Didemethyl Citalopram Hydrochloride may influence its binding affinity to serotonin receptors compared to other SSRIs, making it a subject of interest for personalized medicine approaches in treating depression and anxiety disorders .
The synthesis of enantiomerically pure (R)-Didemethyl Citalopram Hydrochloride [(R)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile hydrochloride] demands precise stereochemical control. Two principal strategies dominate the industrial and laboratory-scale production:
Chiral Pool Utilization: This approach leverages enantiopure precursors derived from natural chiral sources. A key intermediate is the (R)-citalopram diol, synthesized through enzymatic resolution or asymmetric reduction of prochiral ketones. The diol undergoes regioselective ring closure under acidic conditions (PPA, polyphosphoric acid) to form the phthalane scaffold with retained configuration [2]. The critical step involves nucleophilic substitution with 3-(dimethylamino)propyl chloride under phase-transfer catalysis, achieving >98% enantiomeric excess (ee) when using (R)-diol precursors [5].
Asymmetric Catalysis: Transition metal catalysts enable direct enantioselective construction. Palladium-catalyzed asymmetric allylic amination between 5-cyanophthalide and chiral allylic carbamates generates the stereogenic center. Subsequent hydrogenation and demethylation yield the (R)-enantiomer. Ruthenium-BINAP complexes demonstrate exceptional efficacy, achieving 92-95% ee at 45°C reaction temperature [5]:
$$\text{5-Cyanophthalide} + \text{Chiral Allylcarbamate} \xrightarrow{\text{Pd(0)/Chiral Ligand}} (\text{R})\text{-Intermediate} \xrightarrow{\text{H}2, \text{POCl}3} (\text{R})\text{-DDCIT}$$
Resolution via Diastereomeric Salts: Racemic didemethyl citalopram is treated with chiral acids like (D)-di-p-toluoyl tartaric acid (DPTTA) in ethanol/water mixtures. The (R)-enantiomer-DPTTA salt preferentially crystallizes, yielding 99.5% de after two recrystallizations. Free base liberation and hydrochloride salt formation deliver pharmaceutical-grade material [2].
Table 1: Comparative Analysis of Stereoselective Synthesis Methods
Method | Key Reagent/Catalyst | Temperature | ee (%) | Overall Yield |
---|---|---|---|---|
Chiral Pool (Diol Route) | (R)-Citalopram diol | 80°C | >98% | 68% |
Asymmetric Amination | Pd(0)/(S)-t-BuPHOX | 45°C | 95% | 52% |
Diastereomeric Salt Res. | (D)-DPTTA | 25°C | 99.5% | 41%* |
Catalytic Hydrogenation | Ru-(S)-BINAP/diamine | 70°C | 92% | 75% |
*Yield after two recrystallizations
Chromatographic separation remains indispensable for analytical quantification and small-scale preparation of (R)-Didemethyl Citalopram Hydrochloride:
HPLC with Polysaccharide Phases: The Chiracel OD column (cellulose tris(3,5-dimethylphenylcarbamate)) exhibits exceptional enantiorecognition. Using n-hexane:isopropanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min, baseline separation (Rs=2.5) is achieved with retention times of 14.2 min for (R)-enantiomer and 16.8 min for (S)-enantiomer. Detection via fluorescence (λ~ex~=240 nm, λ~em~=310 nm) enables quantification limits of 2 ng/mL in plasma matrices [6].
Simulated Moving Bed (SMB) Chromatography: For industrial-scale separation, SMB technology employing 8 columns with chiral stationary phases (CSPs) like Kronlab CHIR-DMB increases productivity 4-fold versus batch chromatography. Optimized conditions use ethanol/methanol/0.1% triethylamine as mobile phase at 25°C, yielding 99.2% ee (R)-enantiomer at 98.5% recovery [3].
Capillary Electrophoresis (CE): Sulfated β-cyclodextrin (20 mM in 50 mM phosphate buffer, pH 2.5) resolves enantiomers within 12 minutes. Applied voltage of 25 kV generates sufficient electroosmotic flow for separation (α=1.42). This technique requires <100 μL sample volume, making it ideal for metabolic studies [6].
Table 2: Chiral Separation Performance Parameters
Technique | Chiral Selector | Mobile Phase/Buffer | Resolution (Rs) | Analysis Time |
---|---|---|---|---|
HPLC (Chiracel OD-R) | Cellulose tris-DMPC* | n-Hexane:IPA:DEA (80:20:0.1) | 2.5 | 25 min |
SMB Chromatography | DMB-modified silica | EtOH:MeOH:TEA (70:30:0.1) | N/A (Process) | Continuous |
Capillary Electrophoresis | Sulfated β-CD (20 mM) | 50 mM Phosphate, pH 2.5 | 3.1 | 12 min |
*DMPC: 3,5-dimethylphenylcarbamate
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9